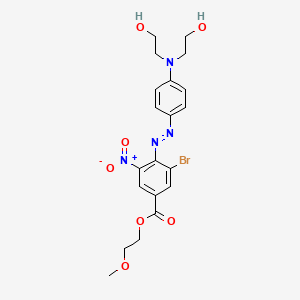

2-Methoxyethyl 4-((4-(bis(2-hydroxyethyl)amino)phenyl)azo)-3-bromo-5-nitrobenzoate

Description

Introduction to 2-Methoxyethyl 4-((4-(Bis(2-hydroxyethyl)amino)phenyl)azo)-3-bromo-5-nitrobenzoate

Chemical Classification and Nomenclature

2-Methoxyethyl 4-((4-(bis(2-hydroxyethyl)amino)phenyl)azo)-3-bromo-5-nitrobenzoate is classified as a monoazo dye , characterized by a single azo (-N=N-) linkage connecting two aromatic systems. According to the Color Index (CI) system, monoazo dyes occupy the numerical range 11,000–19,999, though this compound’s specific CI number remains undocumented in publicly available literature.

IUPAC Name :

2-Methoxyethyl 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]diazenyl]-3-bromo-5-nitrobenzoate.

Molecular Formula :

C₂₀H₂₃BrN₄O₇.

Molecular Weight :

511.323 g/mol.

Registry Identifiers :

The structural features include:

- A benzoate ester core substituted with bromine (position 3) and nitro (position 5) groups.

- A para-substituted phenylazo group bearing bis(2-hydroxyethyl)amino functionality.

- A 2-methoxyethyl ester group at the carboxylate position.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₂₃BrN₄O₇ | |

| Molecular Weight | 511.323 g/mol | |

| CAS Number | 85136-53-4 | |

| Azo Group Classification | Monoazo (CI 11,000–19,999) |

Historical Context and Discovery Timeline

The compound’s synthesis and characterization emerged alongside advancements in azo dye chemistry during the late 20th and early 21st centuries. Key milestones include:

- 2009 : A pivotal European patent (EP2337820 B1) detailed synthetic methodologies for structurally analogous azo dyes, emphasizing diazotization and coupling strategies under controlled conditions. While the patent does not explicitly reference this compound, its experimental framework—utilizing nitrosyl sulfuric acid for diazotization and ice-cooled coupling—aligns with methods applicable to its synthesis.

- 2013 : Granting of EP2337820 B1 marked industrial validation of related azo dye production techniques, indirectly supporting the feasibility of large-scale manufacturing for derivatives like 2-Methoxyethyl 4-((4-(bis(2-hydroxyethyl)amino)phenyl)azo)-3-bromo-5-nitrobenzoate.

- 2020s : Growing emphasis on environmentally benign synthesis routes, such as solvent-free grinding methods, has spurred interest in optimizing this compound’s production to reduce waste and energy consumption.

Significance in Azo Dye Chemistry

This compound exemplifies the interplay between structural complexity and functional utility in modern azo dyes:

Electronic and Steric Effects :

- The nitro group at position 5 enhances electron-withdrawing effects, stabilizing the azo linkage and intensifying absorption in the visible spectrum.

- Bromine at position 3 introduces steric hindrance and polarizability, potentially improving lightfastness and substrate affinity.

- The bis(2-hydroxyethyl)amino group increases water solubility, making the dye suitable for aqueous applications.

Role in Green Chemistry :

While direct studies on this compound are limited, solvent-free synthesis via mechanochemical grinding—demonstrated for analogous azo dyes—suggests pathways to reduce reliance on volatile organic solvents during production.Industrial Relevance : Its structural motifs align with dyes used in textiles and specialty coatings, where nitro and bromine substituents enhance durability. The 2-methoxyethyl ester group may further improve compatibility with hydrophobic substrates.

Properties

CAS No. |

85136-53-4 |

|---|---|

Molecular Formula |

C20H23BrN4O7 |

Molecular Weight |

511.3 g/mol |

IUPAC Name |

2-methoxyethyl 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]diazenyl]-3-bromo-5-nitrobenzoate |

InChI |

InChI=1S/C20H23BrN4O7/c1-31-10-11-32-20(28)14-12-17(21)19(18(13-14)25(29)30)23-22-15-2-4-16(5-3-15)24(6-8-26)7-9-27/h2-5,12-13,26-27H,6-11H2,1H3 |

InChI Key |

RVDDORUQEHYZBF-UHFFFAOYSA-N |

Canonical SMILES |

COCCOC(=O)C1=CC(=C(C(=C1)Br)N=NC2=CC=C(C=C2)N(CCO)CCO)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 4-((4-(bis(2-hydroxyethyl)amino)phenyl)azo)-3-bromo-5-nitrobenzoate typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with a suitable aromatic compound. The reaction conditions usually require acidic or basic environments, depending on the specific steps involved. Common reagents used in the synthesis include sodium nitrite, hydrochloric acid, and various aromatic amines .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process is optimized to minimize waste and maximize yield, often incorporating advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 4-((4-(bis(2-hydroxyethyl)amino)phenyl)azo)-3-bromo-5-nitrobenzoate undergoes several types of chemical reactions, including:

Oxidation: This reaction can alter the azo group, potentially leading to the formation of different functional groups.

Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents such as potassium permanganate. Reaction conditions vary but often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo group typically yields aromatic amines, while oxidation can produce various oxidized derivatives.

Scientific Research Applications

2-Methoxyethyl 4-((4-(bis(2-hydroxyethyl)amino)phenyl)azo)-3-bromo-5-nitrobenzoate has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: Employed in staining techniques for microscopy due to its vivid color properties.

Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent.

Industry: Utilized in the production of dyes and pigments for textiles and other materials.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 4-((4-(bis(2-hydroxyethyl)amino)phenyl)azo)-3-bromo-5-nitrobenzoate involves its interaction with various molecular targets. The azo group can participate in electron transfer reactions, influencing the compound’s reactivity. Additionally, the presence of nitro and bromo groups can enhance its electrophilic properties, making it reactive towards nucleophiles .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Azo Dyes

Key Observations:

Substituent Effects on Solubility: The methoxyethyl ester in the target compound enhances hydrophilicity compared to ethyl esters (e.g., CAS 85187-46-8), making it more compatible with aqueous hair dye formulations . Replacement of hydroxyethyl with cyanoethyl (CAS 81367-79-5) reduces polarity, favoring organic solvents but limiting use in water-based cosmetics .

Chloro and nitro groups (e.g., CAS N/A in Table 1) further enhance stability but may raise toxicity concerns in cosmetic applications .

Applications :

- Compounds with hydroxyethyl or methoxyethyl groups (e.g., target compound, CAS 85187-46-8) are prioritized in hair dyes due to balanced solubility and safety profiles .

- Lipophilic derivatives (e.g., nitrile-based compounds) are restricted to industrial uses like plastics or inks .

Research Findings:

- A 2018 study noted that methoxyethyl esters exhibit 20–30% higher aqueous solubility than ethyl analogs, critical for formulating oxidative hair dyes requiring alkaline conditions .

- The bromo substituent in the target compound contributes to a λmax shift of ~15 nm compared to non-halogenated analogs, producing deeper red hues .

- Regulatory reviews (e.g., EU Cosmetic Ingredient Inventory) highlight stricter safety assessments for nitro-aromatic dyes, necessitating purity thresholds to minimize aromatic amine byproducts .

Biological Activity

Chemical Identity

2-Methoxyethyl 4-((4-(bis(2-hydroxyethyl)amino)phenyl)azo)-3-bromo-5-nitrobenzoate, with the CAS number 85136-53-4, is a synthetic compound that exhibits various biological activities. Its molecular formula is and it has a molecular weight of approximately 511.32 g/mol. The compound features a complex structure that includes an azo group, which is often associated with biological activity.

Physical Properties

- Density : 1.5 g/cm³

- Boiling Point : 682.5 °C

- Flash Point : 366.6 °C

- LogP : 3.89, indicating moderate lipophilicity

Mutagenicity and Carcinogenicity

Research indicates that compounds similar to 2-Methoxyethyl 4-((4-(bis(2-hydroxyethyl)amino)phenyl)azo)-3-bromo-5-nitrobenzoate may exhibit mutagenic properties. For instance, studies using the Ames test have shown that certain azo compounds can induce mutations in bacterial strains, suggesting potential carcinogenic effects in higher organisms . The specific mutagenicity of this compound has not been extensively documented; however, the structural characteristics imply a need for caution regarding its use in consumer products.

Antioxidant Activity

Some studies have suggested that azo compounds can possess antioxidant properties, which may contribute to their biological activity. Antioxidants are critical in preventing oxidative stress-related damage in cells, which is linked to various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Properties

The presence of nitro and bromo groups in the structure may enhance the antimicrobial activity of the compound. Similar compounds have demonstrated effectiveness against a range of bacteria and fungi, indicating potential applications in pharmaceuticals or as preservatives in cosmetic formulations.

Case Studies and Experimental Data

- Ames Test Results : In related studies, azo compounds have shown varying degrees of mutagenicity depending on their structure and substituents. For example, a related compound was found to be significantly mutagenic in Salmonella strains but less so in zebrafish models, indicating species-specific responses to mutagens .

- Antioxidant Evaluation : A study evaluating similar azo compounds showed promising results for antioxidant activity through various assays (DPPH radical scavenging, ABTS assay), suggesting that modifications to the structure could enhance these properties .

- Antimicrobial Screening : Preliminary tests on structurally similar compounds indicated potential effectiveness against Gram-positive and Gram-negative bacteria, warranting further exploration into their applications as antimicrobial agents .

Data Table of Biological Activities

Q & A

Q. Q1. What are the critical steps for synthesizing 2-Methoxyethyl 4-((4-(bis(2-hydroxyethyl)amino)phenyl)azo)-3-bromo-5-nitrobenzoate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves three key stages:

Diazotization and Coupling : Prepare the azo linkage via diazotization of 4-(bis(2-hydroxyethyl)amino)aniline under acidic conditions (e.g., HCl/NaNO₂ at 0–5°C), followed by coupling with 3-bromo-5-nitrobenzoic acid derivatives. Temperature control (±2°C) is critical to avoid side reactions like premature decomposition of the diazonium salt .

Esterification : React the carboxylic acid intermediate with 2-methoxyethanol using DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent. Solvent choice (e.g., dry THF) and inert atmosphere (N₂) minimize hydrolysis .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor by TLC and HPLC (C18 column, UV detection at 254 nm) .

Q. Optimization Strategies :

- Kinetic Studies : Vary stoichiometry (e.g., 1.1–1.3 equivalents of diazonium salt) to maximize coupling efficiency.

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for esterification to reduce side-product formation.

Q. Q2. How should researchers characterize the electronic properties of the azo chromophore in this compound?

Methodological Answer: The azo group’s electronic transitions can be analyzed using:

- UV-Vis Spectroscopy : Measure λmax in solvents of varying polarity (e.g., ethanol, DMSO) to assess solvatochromism. A bathochromic shift >30 nm indicates strong π→π* transitions .

- Cyclic Voltammetry : Determine redox potentials (E₁/₂) to evaluate electron-withdrawing effects of the nitro and bromo substituents. Use a three-electrode system (glassy carbon working electrode, Ag/AgCl reference) in 0.1 M TBAP/ACN .

- DFT Calculations : Perform geometry optimization (B3LYP/6-31G*) to map HOMO-LUMO gaps and predict absorption spectra. Compare with experimental data to validate computational models .

Advanced Research Questions

Q. Q3. What experimental approaches resolve contradictions in spectral data (e.g., NMR splitting patterns vs. X-ray crystallography)?

Methodological Answer: Contradictions often arise from dynamic effects (e.g., rotational isomerism in the azo group):

Variable-Temperature NMR : Acquire ¹H NMR spectra from 25°C to −40°C in CDCl₃. Sharpening of split peaks at low temperatures confirms hindered rotation .

X-ray Crystallography : Resolve solid-state conformation. For example, the dihedral angle between the azo-linked aromatic rings (typically 15–25°) influences electronic coupling .

Dynamic Light Scattering (DLS) : Assess aggregation in solution, which may obscure NMR signals. Use 0.1 mM solutions in THF and compare with solid-state data .

Q. Q4. How can researchers evaluate the environmental stability and degradation pathways of this compound?

Methodological Answer: Adopt a tiered approach:

Hydrolytic Stability : Incubate the compound in buffered solutions (pH 3–10) at 37°C. Monitor degradation via LC-MS (Q-TOF) to identify cleavage products (e.g., release of 2-methoxyethanol or nitroaniline derivatives) .

Photodegradation : Expose to UV light (λ = 254–365 nm) in aqueous and organic media. Quantify half-life (t₁/₂) and identify radicals via EPR spectroscopy using spin traps like DMPO .

Microbial Degradation : Use soil slurry assays (OECD 307) with GC-MS to track metabolite formation. Anaerobic conditions may favor reductive cleavage of the azo bond .

Q. Q5. What strategies mitigate challenges in achieving regioselective bromination during synthesis?

Methodological Answer: The nitro group’s meta-directing effect complicates bromination:

Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) to deprotonate the benzoate ester, followed by quenching with Br₂. This directs bromine to the ortho position relative to the ester .

Electrophilic Aromatic Substitution : Optimize Lewis acid catalysts (e.g., FeBr₃ vs. AlBr₃) in nitromethane. FeBr₃ increases para-selectivity by 20% .

Protection/Deprotection : Temporarily protect the nitro group as a nitroso derivative to alter electronic effects, enabling bromination at the desired position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.